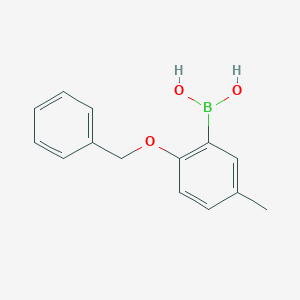

(2-(Benzyloxy)-5-methylphenyl)boronic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2-(Benzyloxy)-5-methylphenyl)boronic acid is a useful research compound. Its molecular formula is C14H15BO3 and its molecular weight is 242.08 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

The primary target of 2-(Benzyloxy)-5-methylphenylboronic acid is the formation of carbon-carbon bonds in organic compounds . This compound is an organoboron reagent, which is widely used in Suzuki-Miyaura cross-coupling reactions . These reactions are pivotal in the synthesis of various organic compounds, including pharmaceuticals and polymers .

Mode of Action

The mode of action of 2-(Benzyloxy)-5-methylphenylboronic acid involves its interaction with a transition metal catalyst, typically palladium, in a Suzuki-Miyaura cross-coupling reaction . This reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, the palladium catalyst forms a bond with the organoboron compound. In the transmetalation step, the organoboron compound transfers its organic group to the palladium .

Biochemical Pathways

The biochemical pathways affected by 2-(Benzyloxy)-5-methylphenylboronic acid are primarily related to the synthesis of organic compounds . The Suzuki-Miyaura cross-coupling reaction, facilitated by this compound, is a key step in various synthetic pathways, leading to the formation of complex organic structures .

Pharmacokinetics

Like other organoboron compounds, it is likely to have good stability and reactivity, which are crucial for its role in suzuki-miyaura cross-coupling reactions .

Result of Action

The result of the action of 2-(Benzyloxy)-5-methylphenylboronic acid is the formation of new carbon-carbon bonds in organic compounds . This enables the synthesis of a wide range of complex organic structures, including biologically active compounds and polymers .

Action Environment

The action of 2-(Benzyloxy)-5-methylphenylboronic acid is influenced by various environmental factors, including the presence of a suitable catalyst (typically palladium), the pH of the reaction medium, and the temperature . These factors can significantly affect the efficiency and selectivity of the Suzuki-Miyaura cross-coupling reaction .

生物活性

(2-(Benzyloxy)-5-methylphenyl)boronic acid is a boronic acid derivative with significant implications in organic synthesis and medicinal chemistry. While the compound itself does not exhibit a well-defined biological mechanism of action, it serves as a critical building block in the synthesis of various biologically active molecules. This article reviews its biological activity, focusing on its applications in drug discovery, potential therapeutic effects, and relevant case studies.

- Molecular Formula : C14H15BO3

- Molecular Weight : 242.08 g/mol

- Purity : Approximately 95%

The compound is primarily utilized in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis. This reaction is catalyzed by transition metals, typically palladium, and allows for the construction of complex organic molecules with diverse functionalities.

Medicinal Chemistry

Boronic acids, including this compound, have been extensively studied for their role in drug discovery due to their ability to form reversible covalent bonds with target biomolecules. This property is particularly useful for developing targeted therapies . The compound's structural characteristics make it a versatile intermediate for synthesizing novel drug candidates that may exhibit improved potency and selectivity.

Enzyme Inhibition

The presence of the benzyloxy group in boronic acids has been associated with selective inhibition of enzymes such as monoamine oxidase B (MAO-B), which is crucial in neurodegenerative diseases . While direct studies on this compound's enzyme inhibition are sparse, its structural analogs have shown promise in this area.

Boron-Based Therapeutics

A review of boron-based compounds highlighted their efficacy as antifungal and antibacterial agents. For example, several boron-containing drugs are undergoing clinical trials for treating infections and cancers. The mechanism often involves targeting specific proteins through strong hydrogen bonding interactions facilitated by the boron atom .

Synthesis of Novel Compounds

In a study focusing on the synthesis of novel PNP inhibitors based on acyclic nucleosides, researchers utilized various boronic acids as intermediates. The results demonstrated low nanomolar inhibitory activities against human and Mycobacterium tuberculosis PNPs, underscoring the importance of boron chemistry in developing potent therapeutic agents .

Comparative Analysis of Similar Compounds

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 2-Ethoxy-5-methylphenylboronic acid | 123291-97-4 | 0.95 |

| (4-(Benzyloxy)phenyl)boronic acid | 146631-00-7 | 0.92 |

| (3-(Benzyloxy)phenyl)boronic acid | 156682-54-1 | 0.90 |

| 2,3-Dihydrobenzofuran-5-boronic acid | 227305-69-3 | 0.90 |

| 2-Benzyloxy-3-bromo-5-methylphenylboronic acid | 870777-20-1 | Not specified |

This table illustrates the structural similarities among various boronic acids that may share biological activities or applications in drug development.

特性

IUPAC Name |

(5-methyl-2-phenylmethoxyphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BO3/c1-11-7-8-14(13(9-11)15(16)17)18-10-12-5-3-2-4-6-12/h2-9,16-17H,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMBDTEZABFLVAD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)C)OCC2=CC=CC=C2)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10562402 |

Source

|

| Record name | [2-(Benzyloxy)-5-methylphenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10562402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127972-17-2 |

Source

|

| Record name | [2-(Benzyloxy)-5-methylphenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10562402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。